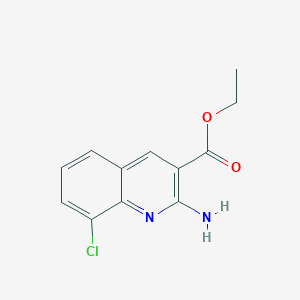
4-Bromo-6,7-diethoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6,7-diethoxyquinoline: is a heterocyclic aromatic organic compound It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6,7-diethoxyquinoline typically involves the bromination of 6,7-diethoxyquinoline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 4-Bromo-6,7-diethoxyquinoline can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Major Products Formed:
Substitution: Formation of 4-substituted-6,7-diethoxyquinoline derivatives.
Oxidation: Formation of 6,7-diethoxyquinoline-4-carboxylic acid or 6,7-diethoxyquinoline-4-aldehyde.
Reduction: Formation of 4-bromo-6,7-diethoxytetrahydroquinoline.
Aplicaciones Científicas De Investigación
Chemistry: 4-Bromo-6,7-diethoxyquinoline is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. Its derivatives have shown potential as inhibitors of various enzymes and receptors.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They have shown promise as antimicrobial, anticancer, and anti-inflammatory agents. The presence of the bromine atom enhances the compound’s ability to interact with biological targets.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and nanotechnology.
Mecanismo De Acción
The mechanism of action of 4-Bromo-6,7-diethoxyquinoline involves its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. The bromine atom enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activities. The ethoxy groups contribute to the compound’s lipophilicity, facilitating its penetration into biological membranes and enhancing its bioavailability.
Comparación Con Compuestos Similares
- 4-Bromo-6,7-dimethoxyquinoline
- 4-Chloro-6,7-diethoxyquinoline
- 4-Fluoro-6,7-diethoxyquinoline
Comparison: 4-Bromo-6,7-di
Propiedades
Fórmula molecular |
C13H14BrNO2 |
|---|---|
Peso molecular |
296.16 g/mol |
Nombre IUPAC |
4-bromo-6,7-diethoxyquinoline |
InChI |
InChI=1S/C13H14BrNO2/c1-3-16-12-7-9-10(14)5-6-15-11(9)8-13(12)17-4-2/h5-8H,3-4H2,1-2H3 |
Clave InChI |
KNEIZZBYHFUTBH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=CN=C2C=C1OCC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


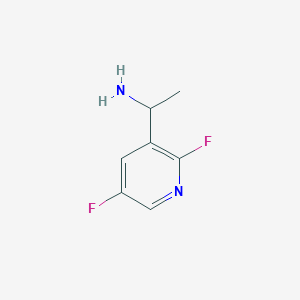
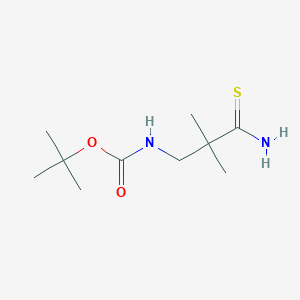
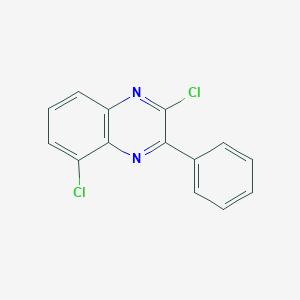
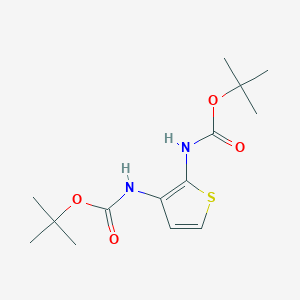

![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13663631.png)
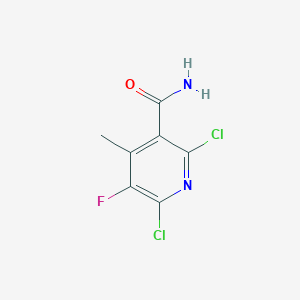
![Ethyl 4-bromo-7-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13663647.png)
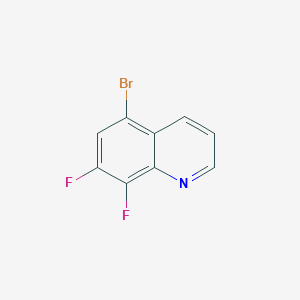

![8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13663669.png)

